![molecular formula C7H5F2NO2 B6228853 5-(Difluoromethoxy)picolinaldehyde CAS No. 1315363-73-5](/img/no-structure.png)
5-(Difluoromethoxy)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as pyridine-2-carbaldehyde typically involves the oxidation of the hydroxymethyl- or methylpyridines . A study on a water-insoluble pyridine-2-carbaldehyde thiosemicarbazone (PCT) was synthesized and tested as an anti-biofouling agent in the cathode of a multi-criteria microbial fuel cell (MCMFC) .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethoxy)pyridine-2-carbaldehyde involves the reaction of 2,5-difluoropyridine with paraformaldehyde in the presence of an acid catalyst to form 5-(difluoromethoxy)pyridine-2-carboxaldehyde, which is then oxidized to the desired aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).", "Starting Materials": [ "2,5-difluoropyridine", "paraformaldehyde", "acid catalyst", "pyridinium chlorochromate (PCC)" ], "Reaction": [ "Step 1: 2,5-difluoropyridine is reacted with paraformaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form 5-(difluoromethoxy)pyridine-2-carboxaldehyde.", "Step 2: The resulting 5-(difluoromethoxy)pyridine-2-carboxaldehyde is then oxidized to the desired aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.", "Step 3: The product, 5-(difluoromethoxy)pyridine-2-carbaldehyde, is isolated by filtration or extraction and purified by recrystallization or chromatography." ] } | |
CAS-Nummer |
1315363-73-5 |
Molekularformel |
C7H5F2NO2 |
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
5-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-4,7H |
InChI-Schlüssel |
UQJXXLAPNMGZDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(F)F)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.